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molecular formula C8H6INO4 B1296563 Methyl 4-iodo-3-nitrobenzoate CAS No. 89976-27-2

Methyl 4-iodo-3-nitrobenzoate

Cat. No. B1296563
M. Wt: 307.04 g/mol
InChI Key: SCMBIQRYVKITCY-UHFFFAOYSA-N
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Patent
US08946478B2

Procedure details

5 g (0.016 mol) Methyl 4-iodo-3-nitrobenzoate (Compound IV-1), 1.77 g (0.02 mol) cuprous cyanide and 15 ml hexamethylphosphoric triamide were added into a reaction flask, and heated to 100° C. and reacted for 1 hour. After the reaction was completed, the mixture was cooled to room temperature, then extracted with 100 ml ethyl acetate, and the organic layer was washed with water for three times, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to dryness, separated by column chromatography to obtain methyl 4-cyano-3-nitrobenzoate (Compound II-8), 2.7 g (0.013 mol), yield 80.4%.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][N:16](C)P(=O)(N(C)C)N(C)C>>[C:15]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])#[N:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
cuprous cyanide
Quantity
1.77 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water for three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
separated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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